2,4-Dimethoxypentane

Description

BenchChem offers high-quality 2,4-Dimethoxypentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxypentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

41021-50-5 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2,4-dimethoxypentane |

InChI |

InChI=1S/C7H16O2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |

InChI Key |

FIIWNFXKLFDYNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2,4-dimethoxypentane, a diether of significant interest in various chemical applications. The document outlines the theoretical basis for its synthesis, detailed experimental protocols, and the expected analytical data for the final product.

Introduction and Strategic Approach

2,4-Dimethoxypentane can be efficiently synthesized through the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide. For the preparation of 2,4-dimethoxypentane, the most logical starting material is 2,4-pentanediol (B147393). The synthesis proceeds in two key steps:

-

Deprotonation: The diol is treated with a strong base to form the corresponding dialkoxide.

-

Nucleophilic Substitution: The dialkoxide then acts as a nucleophile, reacting with a methylating agent in an SN2 reaction to form the desired diether.

This strategy is favored due to the ready availability of the starting diol and the high efficiency of the Williamson ether synthesis for forming ether linkages with primary alkyl halides.

Synthesis of 2,4-Pentanediol (Precursor)

While 2,4-pentanediol is commercially available, it can also be synthesized in the laboratory. A common method is the catalytic hydrogenation of acetylacetone (B45752) (2,4-pentanedione).

Experimental Protocol: Hydrogenation of Acetylacetone

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Acetylacetone | C₅H₈O₂ | 100.12 |

| Raney Nickel | - | - |

| Hydrogen Gas | H₂ | 2.02 |

| Ethanol (B145695) (solvent) | C₂H₅OH | 46.07 |

Procedure:

-

In a high-pressure autoclave, a solution of acetylacetone in ethanol is prepared.

-

A catalytic amount of Raney Nickel is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is heated and pressurized with hydrogen gas. The specific temperature and pressure may vary, but typical conditions range from 50-150 °C and 50-100 atm.

-

The reaction is allowed to proceed with vigorous stirring until the theoretical amount of hydrogen has been consumed.

-

After cooling and venting the autoclave, the catalyst is carefully filtered off.

-

The ethanol is removed under reduced pressure to yield crude 2,4-pentanediol.

-

The product can be purified by distillation under reduced pressure.

Synthesis of 2,4-Dimethoxypentane

The core of this guide focuses on the methylation of 2,4-pentanediol to yield 2,4-dimethoxypentane.

Signaling Pathway for Williamson Ether Synthesis

An In-depth Technical Guide to 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 2,4-dimethoxypentane, including its chemical identifiers and fundamental properties. Due to the limited availability of detailed experimental data in the public domain, this guide summarizes the existing information and notes the absence of extensive research on this compound.

Chemical Identity and Properties

2,4-Dimethoxypentane is an organic compound classified as a diether. Its structure consists of a pentane (B18724) backbone with two methoxy (B1213986) groups attached to the second and fourth carbon atoms.

Table 1: Chemical Identifiers and Physical Properties of 2,4-Dimethoxypentane

| Identifier | Value | Reference |

| IUPAC Name | 2,4-dimethoxypentane | [1] |

| CAS Number | 41021-50-5 | [1][2] |

| Molecular Formula | C7H16O2 | [1][2] |

| Molecular Weight | 132.20 g/mol | [1] |

| Canonical SMILES | CC(CC(C)OC)OC | [1][2] |

| InChI Key | FIIWNFXKLFDYNT-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| Complexity | 55.9 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Experimental Protocols

References

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 2,4-dimethoxypentane. Due to the presence of two chiral centers, this compound exhibits interesting stereoisomeric properties, resulting in a pair of enantiomers and a meso compound. This document outlines the structural features, stereoisomeric forms, and potential synthetic pathways. While specific experimental data for the individual stereoisomers are limited in publicly accessible literature, this guide provides a foundational understanding based on established stereochemical principles and analogous compounds.

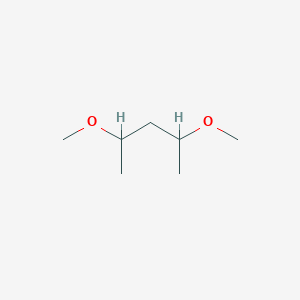

Molecular Structure of 2,4-Dimethoxypentane

2,4-Dimethoxypentane is an organic compound with the chemical formula C7H16O2.[1] Its structure consists of a five-carbon pentane (B18724) backbone with two methoxy (B1213986) groups (-OCH3) substituted at the second and fourth carbon atoms.

Key Structural Features:

-

Molecular Formula: C7H16O2[1]

-

IUPAC Name: 2,4-dimethoxypentane[1]

-

Molar Mass: 132.20 g/mol [1]

-

Chiral Centers: The carbon atoms at positions 2 and 4 (C2 and C4) are chiral centers, as each is bonded to four different groups: a hydrogen atom, a methyl group, a methoxy group, and a -CH2CH(OCH3)CH3 or -CH(OCH3)CH2CH3 group, respectively.

The presence of two chiral centers gives rise to a maximum of 2^n = 2^2 = 4 possible stereoisomers. However, due to the symmetry of the molecule, where the substituents on C2 and C4 are identical, a meso compound exists, reducing the total number of unique stereoisomers to three.

Stereoisomers of 2,4-Dimethoxypentane

2,4-Dimethoxypentane has three stereoisomers: a pair of enantiomers and a meso compound. This is analogous to the stereoisomerism observed in its precursor, 2,4-pentanediol (B147393).

-

(2R,4R)-2,4-Dimethoxypentane: One of the chiral enantiomers.

-

(2S,4S)-2,4-Dimethoxypentane: The other chiral enantiomer, which is the non-superimposable mirror image of the (2R,4R) isomer.

-

meso-2,4-Dimethoxypentane (or (2R,4S)-2,4-Dimethoxypentane): An achiral diastereomer. This molecule has a plane of symmetry and is superimposable on its mirror image. The (2R,4S) and (2S,4R) configurations are identical.

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data

| Property | Value |

| Molecular Formula | C7H16O2 |

| Molar Mass | 132.20 g/mol |

| CAS Number | 41021-50-5 |

Data sourced from PubChem CID 23271011.[1]

It is expected that the enantiomers, (2R,4R) and (2S,4S), would have identical physical properties (e.g., boiling point, density) but would rotate plane-polarized light in equal but opposite directions. The meso diastereomer would have different physical properties from the enantiomeric pair and would be optically inactive.

Experimental Protocols

Synthesis of 2,4-Dimethoxypentane

A common and effective method for the synthesis of ethers from alcohols is the Williamson ether synthesis. This protocol outlines the synthesis of 2,4-dimethoxypentane from its corresponding diol, 2,4-pentanediol. As 2,4-pentanediol is commercially available in its stereoisomeric forms ((2R,4R), (2S,4S), and meso), this allows for the stereospecific synthesis of the corresponding 2,4-dimethoxypentane stereoisomers.

Reaction: 2,4-pentanediol + 2 CH3I (in the presence of a strong base) -> 2,4-dimethoxypentane + 2 NaI + 2 H2O

Materials:

-

2,4-pentanediol (specific stereoisomer as required)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,4-pentanediol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to ensure the complete formation of the dialkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4-dimethoxypentane by fractional distillation.

Characterization

The synthesized stereoisomers can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the molecular structure. The diastereomers (enantiomeric pair vs. meso) should exhibit distinct NMR spectra due to the different chemical environments of the protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Polarimetry: To measure the optical rotation of the chiral enantiomers. The (2R,4R) and (2S,4S) isomers should show equal and opposite optical rotations, while the meso isomer will have an optical rotation of zero.

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and analyze the stereoisomers, confirming the enantiomeric and diastereomeric purity of the synthesized products.

Conclusion

2,4-Dimethoxypentane is a structurally interesting molecule with three distinct stereoisomers due to the presence of two chiral centers and molecular symmetry. Understanding the stereochemical properties of this compound is crucial for its potential applications in areas such as asymmetric synthesis and as a chiral solvent or building block in drug development. While detailed experimental data on the individual stereoisomers is sparse, established synthetic methodologies, such as the Williamson ether synthesis, can be employed for their stereospecific preparation from the corresponding stereoisomers of 2,4-pentanediol. Further research is warranted to fully characterize the physical and chemical properties of each stereoisomer and to explore their potential applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dimethoxypentane. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document focuses on a comprehensive prediction of the NMR data based on established principles of NMR spectroscopy and known chemical shift ranges for similar chemical environments, particularly those of ethers.[1][2][3] This guide also includes standardized experimental protocols for acquiring such spectra and visual diagrams to illustrate the molecular structure and logical workflow.

Predicted Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for 2,4-dimethoxypentane. These predictions are based on the analysis of its chemical structure and typical chemical shift values for protons and carbons in comparable molecular fragments.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dimethoxypentane

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~1.15 | Doublet | ~6.0 | 6H | -CH(OCH₃)CH₃ |

| b | ~1.60 | Triplet | ~6.0 | 2H | -CH(OCH₃)CH₂ CH(OCH₃)- |

| c | ~3.30 | Singlet | - | 6H | -OCH₃ |

| d | ~3.60 | Multiplet | ~6.0 | 2H | -CH (OCH₃)CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Dimethoxypentane

| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | ~20 | CH₃ | -CH(OCH₃)C H₃ |

| 2 | ~45 | CH₂ | -CH(OCH₃)C H₂CH(OCH₃)- |

| 3 | ~56 | CH₃ | -OC H₃ |

| 4 | ~75 | CH | -C H(OCH₃)CH₃ |

Molecular Structure and NMR Assignments

The structure of 2,4-dimethoxypentane with the predicted proton and carbon assignments is illustrated below.

Caption: Molecular structure of 2,4-dimethoxypentane with predicted NMR assignments.

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 2,4-dimethoxypentane.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[4] Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. For non-polar compounds like ethers, CDCl₃ is a standard choice.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final sample height in the tube should be around 4-5 cm.

-

Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

-

Data Processing: The acquired FID is then Fourier transformed to generate the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Logical Workflow for NMR Data Interpretation

The process of elucidating a molecular structure from NMR data follows a logical progression. The following diagram illustrates a typical workflow.

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

References

- 1. readchemistry.com [readchemistry.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. books.rsc.org [books.rsc.org]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dimethoxypentane. The content herein is based on established principles of mass spectrometry for acyclic ethers and is intended to serve as a predictive guide in the absence of a publicly available, experimentally derived mass spectrum for this specific compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and plausible relative abundances for 2,4-dimethoxypentane. The molecular ion is predicted to be of low abundance due to the lability of acyclic ethers upon electron ionization. The base peak is anticipated to result from a stable fragment generated through α-cleavage.

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance (%) |

| 132 | [C₇H₁₆O₂]⁺• (Molecular Ion) | CH₃OCH(CH₃)CH₂CH(OCH₃)CH₃ | 5 |

| 117 | [M - CH₃]⁺ | [C₆H₁₃O₂]⁺ | 15 |

| 101 | [M - OCH₃]⁺ | [C₇H₁₅O]⁺ | 10 |

| 73 | [CH(CH₃)OCH₃]⁺ | [C₄H₉O]⁺ | 100 (Base Peak) |

| 59 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | 40 |

| 45 | [CHOCH₃]⁺ | [C₂H₅O]⁺ | 60 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a standard protocol for the analysis of a volatile organic compound such as 2,4-dimethoxypentane using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

Objective: To obtain the electron ionization mass spectrum of 2,4-dimethoxypentane.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., equipped with a quadrupole or ion trap analyzer).

-

Helium (or other inert gas) as the carrier gas.

-

Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or moderately polar column).

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2,4-dimethoxypentane in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1 mL/minute (constant flow).

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Injection: Inject 1 µL of the prepared sample into the GC injector port.

-

Data Acquisition: Initiate data acquisition to collect the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to 2,4-dimethoxypentane.

-

Data Analysis:

-

Identify the peak corresponding to 2,4-dimethoxypentane in the TIC.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Determine the relative abundance of each ion.

-

Fragmentation Pathways

The fragmentation of 2,4-dimethoxypentane upon electron ionization is expected to be dominated by cleavages alpha to the ether oxygen atoms, a characteristic fragmentation pathway for ethers.[4][5][6] This process leads to the formation of stable oxonium ions.

Alpha-Cleavage

Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen. This is the most favorable fragmentation pathway for ethers as it leads to the formation of a resonance-stabilized oxonium ion. For 2,4-dimethoxypentane, there are several possible α-cleavage pathways.

Caption: Primary α-cleavage fragmentation pathways of 2,4-dimethoxypentane.

Loss of Alkoxy and Alkyl Groups

Another common fragmentation pathway for ethers is the loss of an alkoxy or alkyl radical from the molecular ion.

Caption: Fragmentation of 2,4-dimethoxypentane via loss of radicals.

Secondary Fragmentation

The initial fragment ions can undergo further fragmentation to produce smaller, stable ions. For instance, the ion at m/z 73 can lose an ethylene (B1197577) molecule to form an ion at m/z 45.

Caption: Secondary fragmentation of the m/z 73 ion.

Summary of Logical Relationships

The overall fragmentation process can be visualized as a cascade of events starting from the molecular ion.

Caption: Logical workflow of the fragmentation of 2,4-dimethoxypentane.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Dimethoxypentane

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 2,4-dimethoxypentane. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on characteristic group frequencies. It also includes a detailed, generalized experimental protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as 2,4-dimethoxypentane.

Predicted Infrared Spectral Data for 2,4-Dimethoxypentane

The infrared spectrum of 2,4-dimethoxypentane is characterized by the vibrational modes of its constituent functional groups: alkane C-H bonds and ether C-O bonds. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and expected intensities.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2965 - 2950 | Strong | Asymmetric C-H Stretch | -CH₃ |

| 2935 - 2915 | Strong | Asymmetric C-H Stretch | -CH₂- |

| 2880 - 2860 | Medium | Symmetric C-H Stretch | -CH₃ |

| 2860 - 2845 | Medium | Symmetric C-H Stretch | -CH₂- |

| 1475 - 1460 | Medium | C-H Scissoring (Bending) | -CH₂- |

| 1460 - 1440 | Medium | Asymmetric C-H Bending | -CH₃ |

| 1385 - 1375 | Medium | Symmetric C-H Bending (Umbrella Mode) | -CH₃ |

| 1150 - 1085 | Strong | Asymmetric C-O-C Stretch | Dialkyl Ether |

Note: This is a predicted spectrum based on known characteristic frequencies of functional groups. The exact peak positions and intensities in an experimental spectrum may vary due to molecular conformation and intermolecular interactions.

Key Features of the Predicted Spectrum

-

C-H Stretching Region (3000-2850 cm⁻¹): This region is dominated by strong absorptions from the stretching vibrations of the various C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups of the pentane (B18724) backbone and the methoxy (B1213986) groups.[1][2][3] The presence of multiple peaks in this region is expected due to the different chemical environments of the C-H bonds.

-

C-H Bending Region (1475-1375 cm⁻¹): Medium intensity bands corresponding to the bending (scissoring and rocking) vibrations of the -CH₂- and -CH₃ groups are predicted in this region.[2][3]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole.

-

C-O Stretching Region (1150-1085 cm⁻¹): The most characteristic feature for 2,4-dimethoxypentane, aside from the C-H absorptions, is the strong absorption band due to the asymmetric C-O-C stretching of the two ether linkages.[4][5][6] This is typically the most intense band in the fingerprint region for a dialkyl ether.[6]

Experimental Protocols for Infrared Spectroscopy

The following is a detailed methodology for obtaining a high-quality FTIR spectrum of a liquid sample like 2,4-dimethoxypentane using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a crystal material such as zinc selenide (B1212193) (ZnSe) or diamond.

-

Sample: 2,4-Dimethoxypentane (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol (B130326) or ethanol (B145695) and lint-free laboratory wipes.

3.2. Sample Preparation

For a neat liquid sample like 2,4-dimethoxypentane, sample preparation is minimal.[7]

-

Ensure the ATR crystal surface is clean and dry. Clean with a lint-free wipe soaked in isopropanol and allow the solvent to fully evaporate.

-

Place a small drop (approximately 1-2 μL) of 2,4-dimethoxypentane directly onto the center of the ATR crystal.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.

3.3. Data Acquisition

-

Background Spectrum: Before running the sample spectrum, a background spectrum must be collected. This is done with the clean, empty ATR accessory in the beam path. The background spectrum measures the instrument's response and the ambient atmosphere (e.g., CO₂ and water vapor).

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (a common setting for routine analysis)

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A function like Happ-Genzel is commonly used.

-

-

Sample Spectrum: With the sample in place, acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

3.4. Data Processing and Analysis

-

Baseline Correction: If the baseline of the spectrum is sloped, a baseline correction can be applied.

-

Peak Picking: Use the instrument software to identify the wavenumbers of the major absorption bands.

-

Spectral Interpretation: Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in 2,4-dimethoxypentane.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and its IR spectrum.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]

Technical Guide: Determining the Solubility of 2,4-Dimethoxypentane in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Dimethoxypentane is a diether that sees use in various chemical applications, including as a potential solvent or reagent. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective use in process development, formulation, and chemical synthesis. This guide addresses the solubility of 2,4-dimethoxypentane, providing a framework for its determination. While specific quantitative solubility data for 2,4-dimethoxypentane is not extensively documented in publicly available literature, this document outlines a comprehensive experimental protocol for determining its solubility. This is supplemented by a logical workflow diagram to guide researchers in this process.

Solubility Profile of 2,4-Dimethoxypentane

An extensive search of scientific databases and chemical literature did not yield specific, quantitative solubility data for 2,4-dimethoxypentane across a range of common organic solvents. The solubility of a substance is an essential physical property, and its absence in the literature necessitates experimental determination for any application requiring this information.

Generally, based on its chemical structure (a dialkoxyalkane), 2,4-dimethoxypentane is expected to be miscible with a wide range of non-polar and polar aprotic organic solvents due to its ether linkages and hydrocarbon backbone. However, its solubility in polar protic solvents, such as water or lower alcohols, is likely to be limited.

Given the lack of specific data, the following sections provide a detailed, generalized experimental protocol for determining the solubility of a liquid compound like 2,4-dimethoxypentane.

Experimental Protocol for Solubility Determination

This section details a standard laboratory procedure for quantitatively determining the solubility of a liquid solute (e.g., 2,4-dimethoxypentane) in various organic solvents at a specified temperature.

Objective: To determine the concentration (in g/100 mL or mol/L) at which 2,4-dimethoxypentane forms a saturated solution in a given solvent at a controlled temperature.

Materials:

-

2,4-Dimethoxypentane (high purity)

-

A selection of high-purity organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

-

Analytical balance (± 0.0001 g)

-

Calibrated positive displacement pipettes

-

Temperature-controlled shaker or incubator

-

Vials with Teflon-lined caps (B75204) (e.g., 10 mL)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

-

Volumetric flasks and syringes

Methodology:

-

Preparation of Solvent Aliquots:

-

Accurately dispense a known volume (e.g., 5.00 mL) of the chosen organic solvent into a series of labeled vials using a calibrated pipette.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C) and allow them to thermally equilibrate.

-

-

Incremental Addition of Solute:

-

Begin by adding a small, accurately weighed or volumetrically measured amount of 2,4-dimethoxypentane to the first vial.

-

Seal the vial and place it back in the temperature-controlled shaker.

-

Agitate the mixture for a set period (e.g., 1-2 hours) to ensure thorough mixing and to allow the system to reach equilibrium.

-

Visually inspect the vial for any signs of undissolved solute (e.g., phase separation, cloudiness).

-

-

Equilibration and Observation:

-

If the initial amount of 2,4-dimethoxypentane dissolves completely, add another small, known increment to the same vial.

-

Repeat the process of sealing, shaking, and observation.

-

Continue this incremental addition until a persistent second phase or cloudiness is observed, indicating that the solution is saturated.

-

-

Preparation of Saturated Solution for Analysis:

-

To a fresh, thermally equilibrated vial containing 5.00 mL of the solvent, add an excess amount of 2,4-dimethoxypentane (an amount known to be above the estimated saturation point).

-

Seal the vial and agitate it in the temperature-controlled shaker for an extended period (e.g., 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to permit the undissolved solute to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a syringe. It is critical not to disturb the undissolved layer.

-

Accurately dilute the withdrawn sample with a known volume of the pure solvent in a volumetric flask. The dilution factor will depend on the expected concentration and the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the precise concentration of 2,4-dimethoxypentane in the aliquot.

-

-

Data Calculation:

-

Using the concentration from the analytical measurement and accounting for the dilution factor, calculate the concentration of 2,4-dimethoxypentane in the original saturated solution.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

In-Depth Technical Guide: Physicochemical Properties of 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypentane is a diether of interest in various fields of chemical research and development. A thorough understanding of its fundamental physicochemical properties, such as its boiling and melting points, is crucial for its application in synthesis, as a solvent, or in the development of new chemical entities. This technical guide provides a summary of the currently available data and outlines detailed experimental protocols for the determination of these key physical constants.

Data Presentation: Physical Constants of 2,4-Dimethoxypentane

| Property | Value | Source |

| Boiling Point | To Be Determined (TBD) | Experimental |

| Melting Point | To Be Determined (TBD) | Experimental |

| Molecular Formula | C7H16O2 | PubChem |

| Molecular Weight | 132.20 g/mol | PubChem |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the boiling and melting points of organic compounds such as 2,4-dimethoxypentane.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small sample of a liquid organic compound.

Apparatus and Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block heater)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Sample of 2,4-dimethoxypentane

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Add a small amount of 2,4-dimethoxypentane to the fusion tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.

-

Heating: Gently and slowly heat the side arm of the Thiele tube to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed. Record this temperature.

-

Confirmation: For greater accuracy, the boiling point can also be recorded as the temperature at which the liquid just begins to enter the capillary tube after the heat source is removed and the apparatus is allowed to cool slowly.

Determination of Melting Point

While 2,4-dimethoxypentane is expected to be a liquid at room temperature, the following protocol is provided for the general determination of the melting point of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Sample of the organic solid

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely powder the solid sample using a mortar and pestle.

-

Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

Precise Determination: For an accurate measurement, repeat the determination with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A pure compound will have a sharp melting range of 1-2 °C.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of a dialkyl ether such as 2,4-dimethoxypentane, based on the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Methodological & Application

Application Notes and Protocols for Ether Solvents in Organic Synthesis

A Note on 2,4-Dimethoxypentane: A comprehensive review of available scientific literature and chemical databases indicates a lack of specific application notes and established protocols for the use of 2,4-dimethoxypentane as a solvent in organic reactions. While its structural similarity to other ether solvents suggests potential utility, its specific performance characteristics, such as solubility, reaction compatibility, and safety profile, are not well-documented in a research context.

Below are the computed physicochemical properties for 2,4-dimethoxypentane.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2,4-dimethoxypentane | --INVALID-LINK-- |

Given the limited information on 2,4-dimethoxypentane, this document will focus on commonly used and well-characterized ether solvents that serve as the industry standard or as "green" alternatives in a variety of organic reactions. These include Tetrahydrofuran (B95107) (THF), 2-Methyltetrahydrofuran (B130290) (2-MeTHF), and Cyclopentyl Methyl Ether (CPME).

Overview of Common Ether Solvents

Ethers are a class of organic compounds widely used as solvents due to their relative inertness and ability to solvate a variety of organic and organometallic species.[1] They are particularly favored for reactions involving strong bases and nucleophiles, such as Grignard reagents and lithium aluminum hydride.[2]

Tetrahydrofuran (THF)

THF is a polar, water-miscible cyclic ether that is a versatile solvent for a broad range of organic reactions.[3] It is particularly effective in solvating cations, which makes it an excellent choice for reactions involving organometallic reagents like Grignard reagents.[4] However, THF is prone to forming explosive peroxides upon exposure to air and light, requiring careful handling and storage.[5][6]

2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF is often promoted as a more environmentally friendly alternative to THF.[7] It is derived from renewable resources such as sugars and offers several advantages over THF, including a higher boiling point, limited miscibility with water, and a lower tendency to form peroxides.[7][8][9] These properties can lead to easier work-up procedures and improved process safety.[9] 2-MeTHF is an excellent solvent for Grignard reactions and other organometallic processes.[7][10]

Cyclopentyl Methyl Ether (CPME)

CPME is another hydrophobic ether solvent that is gaining popularity as a green alternative to other ethers like THF, diethyl ether, and dioxane.[11][12] It boasts a high boiling point, low peroxide formation, and stability under both acidic and basic conditions.[13][14] Its hydrophobicity facilitates easy separation from water, simplifying extraction and purification steps.[12] CPME is suitable for a wide array of reactions, including Grignard reactions, reductions, and transition metal-catalyzed couplings.[12][13]

Physicochemical Properties of Common Ether Solvents

The following table summarizes key physical properties of THF, 2-MeTHF, and CPME for easy comparison.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |

| Molecular Formula | C₄H₈O | C₅H₁₀O | C₆H₁₂O |

| Molecular Weight | 72.11 g/mol | 86.13 g/mol | 100.16 g/mol |

| Boiling Point | 66 °C[12] | 80.2 °C[7] | 106 °C[12][13] |

| Melting Point | -108.5 °C[12] | -136 °C[7] | < -140 °C[12] |

| Density | 0.89 g/mL[12] | 0.854 g/mL[7] | 0.86 g/mL[12] |

| Solubility in Water | Miscible[5] | 14.4 g/100 g at 23 °C[7] | 1.1 g/100 g at 23 °C[11] |

Experimental Protocols

The following protocols are for well-established reactions in which ether solvents are commonly used.

Protocol 1: Preparation of a Grignard Reagent and Subsequent Reaction with a Ketone

This protocol details the formation of a Grignard reagent (vinylmagnesium bromide) in THF and its subsequent reaction with a ketone (6-methylhept-5-en-2-one).[15] Anhydrous conditions are critical for the success of this reaction.[15]

Materials:

-

Magnesium turnings

-

Iodine crystal (activator)

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

6-methylhept-5-en-2-one

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

-

Assemble a dry three-neck flask with a reflux condenser, dropping funnel, and an inert gas inlet.

-

Place magnesium turnings in the flask and add a single crystal of iodine. Gently heat the flask until violet iodine vapors are observed to activate the magnesium. Allow the flask to cool to room temperature under an inert atmosphere.[15]

-

Add anhydrous THF to cover the magnesium turnings.

-

Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

-

Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by bubbling and a gentle reflux.

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise to maintain a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete reaction.

Part B: Reaction with Ketone

-

In a separate flame-dried flask under an inert atmosphere, dissolve 6-methylhept-5-en-2-one in anhydrous THF. Cool the solution to 0 °C in an ice bath.[15]

-

Slowly add the prepared vinylmagnesium bromide solution to the stirred ketone solution via a dropping funnel, maintaining the temperature at 0 °C.[15]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[15]

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by flash column chromatography.

Caption: Workflow for Grignard reagent synthesis and reaction.

Signaling Pathways and Logical Relationships

In the context of the Grignard reaction, the logical relationship between reactants and intermediates is crucial for understanding the transformation.

Caption: Logical flow of a Grignard reaction.

References

- 1. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. qatransport.com [qatransport.com]

- 6. youtube.com [youtube.com]

- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]

- 13. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols: Reaction of 2,4-Dimethoxypentane with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,4-dimethoxypentane, a 1,3-di-ether, with Grignard reagents represents a significant synthetic transformation for the formation of new carbon-carbon bonds. This reaction proceeds via a chelation-assisted cleavage of a carbon-oxygen bond, offering a pathway to selectively synthesize mono-ether products. The presence of two methoxy (B1213986) groups in a 1,3-relationship allows for the formation of a stable five-membered ring intermediate with the magnesium atom of the Grignard reagent. This chelation directs the nucleophilic attack of the Grignard reagent's organic group to one of the methoxy-bearing carbons, leading to the displacement of a methoxy group. This methodology is of particular interest in the synthesis of complex organic molecules and drug intermediates where precise control over the introduction of alkyl or aryl groups is required.

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the coordination of the magnesium atom of the Grignard reagent (R-MgX) to both oxygen atoms of the 2,4-dimethoxypentane. This forms a cyclic intermediate, which enhances the electrophilicity of the carbon atoms attached to the methoxy groups. The nucleophilic R-group of the Grignard reagent then attacks one of these carbons, leading to the cleavage of the C-O bond and the formation of a new C-C bond. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the final mono-ether product.

Application of 2,4-Dimethoxypentane in Polymer Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,4-Dimethoxypentane, a diether compound, finds its primary application in polymer chemistry as a highly effective internal electron donor in Ziegler-Natta catalyst systems for olefin polymerization, particularly for the production of isotactic polypropylene (B1209903). Its molecular structure, featuring two etheric oxygen atoms in a 1,3-relationship, allows it to chelate to the magnesium dichloride (MgCl₂) support of the catalyst, influencing the stereochemistry of the active sites. The use of 1,3-diethers like 2,4-dimethoxypentane as internal donors represents a significant advancement in Ziegler-Natta catalysis, leading to polymers with desirable properties.

The primary role of an internal electron donor is to enhance the stereospecificity of the catalyst, thereby increasing the yield of isotactic polymer.[1][2] 1,3-diethers are known to be particularly effective in this regard, often resulting in polypropylenes with high isotacticity and a narrow molecular weight distribution.[3][4] This is attributed to their ability to selectively poison aspecific catalytic sites and stabilize the isospecific sites on the MgCl₂ support. The structure of the 1,3-diether, including the nature of the substituents on the propane (B168953) backbone, plays a crucial role in determining the final polymer properties. While specific data for 2,4-dimethoxypentane is not extensively published, the performance of structurally analogous 1,3-diethers provides a strong indication of its expected behavior.

Catalysts employing 1,3-diether internal donors are often referred to as fifth-generation Ziegler-Natta catalysts and are characterized by their high activity and excellent stereocontrol.[5] These catalysts typically do not require the use of an external electron donor to achieve high isotacticity, simplifying the polymerization process.[3] The resulting polypropylenes often exhibit improved mechanical and thermal properties due to their high stereoregularity.

Experimental Protocols

Below are detailed protocols for the preparation of a Ziegler-Natta catalyst using a 1,3-diether as an internal donor and a subsequent propylene (B89431) polymerization procedure. These protocols are representative and may require optimization based on specific laboratory conditions and desired polymer characteristics.

Protocol 1: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst with a 1,3-Diether Internal Donor

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Titanium Tetrachloride (TiCl₄)

-

2,4-Dimethoxypentane (or analogous 1,3-diether)

-

Anhydrous Heptane (B126788) (or other suitable alkane solvent)

-

Triethylaluminium (TEAL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Activation of MgCl₂: In a glovebox or under a dry, inert atmosphere, anhydrous MgCl₂ is ball-milled for a specified period (e.g., 100 hours) to increase its surface area and create active sites.

-

Preparation of the Catalyst Precursor:

-

A suspension of the activated MgCl₂ in anhydrous heptane is prepared in a jacketed glass reactor equipped with a mechanical stirrer.

-

The desired amount of 2,4-dimethoxypentane (as the internal electron donor) is added to the suspension, and the mixture is stirred at a controlled temperature (e.g., 50°C) for 1 hour.

-

The mixture is then cooled to a lower temperature (e.g., 0°C), and a solution of TiCl₄ in heptane is added dropwise over a period of 1 hour.

-

The temperature is slowly raised to 80-100°C, and the reaction is allowed to proceed for 2-4 hours.

-

-

Washing and Isolation:

-

The solid catalyst is allowed to settle, and the supernatant liquid is decanted.

-

The solid is washed multiple times with hot, anhydrous heptane to remove unreacted TiCl₄ and other byproducts.

-

The final catalyst is dried under a stream of inert gas to yield a free-flowing powder.

-

Protocol 2: Propylene Polymerization

Materials:

-

Prepared MgCl₂/TiCl₄/1,3-diether catalyst

-

Triethylaluminium (TEAL) as cocatalyst

-

Polymerization grade propylene

-

Anhydrous heptane (or other suitable solvent)

-

Hydrogen (as a chain transfer agent, optional)

Procedure:

-

Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas.

-

Charging the Reactor:

-

Anhydrous heptane is introduced into the reactor.

-

The desired amount of TEAL solution is added as a scavenger and cocatalyst.

-

The prepared solid catalyst is injected into the reactor.

-

-

Polymerization:

-

The reactor is heated to the desired polymerization temperature (e.g., 70°C).

-

If used, a specific partial pressure of hydrogen is introduced to control the molecular weight of the polymer.

-

Propylene is fed into the reactor to maintain a constant pressure.

-

The polymerization is carried out for a set period (e.g., 2 hours).

-

-

Termination and Product Isolation:

-

The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified isopropanol).

-

The polymer slurry is filtered, and the resulting polypropylene powder is washed with ethanol (B145695) and dried in a vacuum oven.

-

Data Presentation

The following table summarizes typical performance data for Ziegler-Natta catalysts using different 1,3-diether internal donors, analogous to 2,4-dimethoxypentane. This data illustrates the effect of the internal donor structure on catalyst activity and the properties of the resulting polypropylene.

| Internal Donor (1,3-Diether) | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Temperature (°C) | Molecular Weight Distribution (Mw/Mn) |

| 2,2-diisobutyl-1,3-dimethoxypropane | 35.2 | 98.1 | 165 | 4.5 |

| 2,2-dicyclopentyl-1,3-dimethoxypropane | 25.8 | 99.0 | 167 | 4.2 |

| 2-ethyl-2-butyl-1,3-dimethoxypropane | 42.1 | 97.5 | 163 | 4.8 |

| 9,9-bis(methoxymethyl)fluorene | 55.0 | 98.5 | 166 | 4.6 |

Note: The data presented is compiled from various sources for illustrative purposes and represents typical values obtained under specific polymerization conditions. Actual results may vary.

Visualizations

Logical Relationship: Role of 2,4-Dimethoxypentane as an Internal Donor

Caption: Role of 2,4-Dimethoxypentane in Ziegler-Natta Catalysis.

Experimental Workflow: Catalyst Preparation and Polymerization

Caption: Workflow for Catalyst Synthesis and Polymerization.

Signaling Pathway: Simplified Mechanism of Stereocontrol

Caption: Mechanism of Stereocontrol by 1,3-Diether Internal Donors.

References

Application Notes and Protocols for the Quantification of 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is crucial for method development. As experimental data is scarce, predicted properties are used to guide the initial choice of analytical conditions.

| Property | Predicted Value/Information | Implication for Analysis |

| Molecular Formula | C7H16O2[1] | --- |

| Molecular Weight | 132.20 g/mol [1] | Suitable for GC-MS analysis. |

| Boiling Point | Estimated to be in the range of 150-180 °C | Sufficiently volatile for GC analysis, requiring a moderately high inlet and oven temperature. |

| Polarity | Moderately polar due to the two ether groups. | Will influence the choice of GC column stationary phase and HPLC mobile/stationary phases. |

| UV Chromophore | None | Unsuitable for standard HPLC-UV detection without derivatization. |

Proposed Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of 2,4-Dimethoxypentane, offering excellent selectivity and sensitivity.

Experimental Protocol

1. Sample Preparation:

-

Matrix: Pharmaceutical formulations (e.g., oral solutions, suspensions).

-

Procedure:

-

Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of 2,4-Dimethoxypentane into a 50 mL volumetric flask.

-

Add a suitable non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and sonicate for 15 minutes to ensure complete dissolution of the analyte.

-

Dilute to volume with the same solvent and mix thoroughly.

-

If necessary, perform a further dilution to bring the concentration of 2,4-Dimethoxypentane into the calibration range.

-

For solid samples, a solvent extraction step may be required.[2]

-

Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

-

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes. |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined by analyzing a standard in full scan mode. Likely fragments would include the molecular ion and characteristic fragments. |

3. Data Analysis and Quantification:

-

Quantification is based on the peak area of the target analyte compared to a calibration curve generated from standards of known concentrations.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is recommended for improved accuracy and precision.

Quantitative Data (Hypothetical)

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

GC-MS Workflow Diagram

Caption: Workflow for the quantification of 2,4-Dimethoxypentane by GC-MS.

Proposed Analytical Method 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

For laboratories where GC-MS is not available, or for non-volatile matrices, HPLC with a universal detector like a Charged Aerosol Detector (CAD) is a suitable alternative. Since 2,4-Dimethoxypentane lacks a UV chromophore, traditional UV detection is not feasible without derivatization.[3]

Experimental Protocol

1. Sample Preparation:

-

Matrix: Pharmaceutical formulations.

-

Procedure:

-

Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of 2,4-Dimethoxypentane into a 50 mL volumetric flask.

-

Add a suitable polar solvent (e.g., acetonitrile (B52724) or methanol) and sonicate for 15 minutes.

-

Dilute to volume with the same solvent and mix thoroughly.

-

Perform further dilutions as needed to fall within the calibration range.

-

Filter the final solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

-

2. HPLC-CAD Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Detector | Charged Aerosol Detector (e.g., Thermo Scientific Vanquish) |

| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| CAD Nebulizer Temp | 35 °C |

| CAD Evaporation Temp | 50 °C |

3. Data Analysis and Quantification:

-

Quantification is based on the peak area of the analyte relative to a calibration curve.

-

The use of an internal standard with similar properties is recommended.

Quantitative Data (Hypothetical)

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

HPLC-CAD Workflow Diagram

References

Application Note: Gas Chromatography Conditions for the Analysis of 2,4-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypentane is a diether that may be present as an intermediate, impurity, or final product in various chemical syntheses. Accurate and reliable analytical methods are essential for its quantification and purity assessment. Gas chromatography (GC) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like 2,4-dimethoxypentane, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the analysis of 2,4-dimethoxypentane using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). The proposed method is based on the physicochemical properties of the analyte and established GC methods for structurally similar compounds such as acetals and other ethers.

Physicochemical Properties of 2,4-Dimethoxypentane

A fundamental understanding of the analyte's properties is critical for developing an effective GC method.

| Property | Value | Implication for GC Analysis |

| Molecular Formula | C₇H₁₆O₂ | --- |

| Molecular Weight | 132.20 g/mol | Suitable for standard GC and GC-MS analysis. |

| Boiling Point (Estimated) | 120 - 150 °C | The compound is sufficiently volatile for GC analysis. The oven temperature program should be designed to elute the analyte in a reasonable timeframe with good peak shape. |

| Polarity | Moderately Polar | The presence of two ether groups increases the polarity compared to its alkane analogue (2,4-dimethylpentane). A mid-polarity GC column is recommended for optimal separation. |

Proposed Gas Chromatography Method

Based on the analysis of related compounds, the following GC conditions are recommended for the analysis of 2,4-dimethoxypentane. These parameters can be a starting point for method development and optimization.

Table of Recommended GC Conditions

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |

| Carrier Gas | Helium, Constant Flow Rate of 1.0 mL/min |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 280 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| MS Scan Range | m/z 35-350 |

Experimental Protocol

This protocol outlines the steps for preparing samples and standards and performing the GC analysis.

Reagents and Materials

-

2,4-Dimethoxypentane standard (purity ≥98%)

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade)

-

2 mL autosampler vials with PTFE-lined septa

-

Micropipettes and tips

-

Volumetric flasks

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-dimethoxypentane standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh an appropriate amount of the sample containing 2,4-dimethoxypentane.

-

Dissolve the sample in a known volume of the chosen solvent to achieve a final concentration within the calibration range.

-

Vortex the sample to ensure complete dissolution.

-

If necessary, filter the sample solution through a 0.45 µm syringe filter into a GC vial.

GC Analysis

-

Set up the GC or GC-MS system according to the parameters outlined in the table above.

-

Inject the prepared standard and sample solutions into the gas chromatograph.

-

Acquire the chromatograms and/or mass spectra.

Data Analysis

-

Qualitative Analysis: Identify the 2,4-dimethoxypentane peak in the chromatogram by comparing its retention time with that of the standard. For GC-MS, confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area of 2,4-dimethoxypentane against the concentration of the working standard solutions. Determine the concentration of 2,4-dimethoxypentane in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

Caption: Workflow for the GC analysis of 2,4-dimethoxypentane.

Logical Relationship of GC Parameters

Caption: Interrelationship of key GC parameters for method development.

Conclusion

The proposed gas chromatography method provides a robust framework for the qualitative and quantitative analysis of 2,4-dimethoxypentane. The use of a mid-polarity capillary column combined with a suitable temperature program should yield excellent separation and peak shapes. For unequivocal identification, coupling the gas chromatograph to a mass spectrometer is highly recommended. The provided protocol can be adapted and validated for specific matrices and analytical requirements in research, quality control, and drug development settings.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dimethoxypentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethoxypentane is a diether that may find applications in various chemical syntheses and industrial processes. As with many aliphatic ethers, it lacks a strong ultraviolet (UV) chromophore, making its detection by conventional HPLC with UV detectors challenging. This application note presents two reliable HPLC methods for the quantification of 2,4-Dimethoxypentane: a straightforward method using a Refractive Index Detector (RID) and a more sensitive method employing pre-column derivatization for UV detection. These protocols are designed to provide accurate and reproducible results for the analysis of 2,4-Dimethoxypentane in various sample matrices.

Physicochemical Properties of 2,4-Dimethoxypentane

A summary of the key physicochemical properties of 2,4-Dimethoxypentane is provided in the table below. These properties inform the selection of appropriate analytical conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Polarity | Non-polar | Inferred from structure |

| UV Absorbance | None (no chromophore) | Inferred from structure |

Experimental Protocols

Two primary HPLC protocols are presented. Protocol A utilizes a Refractive Index Detector for universal detection, while Protocol B describes a method with pre-column derivatization for enhanced sensitivity with a UV detector.

This method is suitable for the direct analysis of 2,4-Dimethoxypentane without derivatization and is ideal for formulations where the analyte concentration is relatively high. RID is a universal detector that measures the difference in refractive index between the mobile phase and the eluting sample.[2][3][4][5][6] A significant drawback of RID is its incompatibility with gradient elution.[3]

3.1. Sample Preparation

-

Accurately weigh and dissolve the sample containing 2,4-Dimethoxypentane in the mobile phase (Acetonitrile/Water, 80:20 v/v).

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile/Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detector | Refractive Index Detector (RID) |

| RID Temperature | 35°C |

| Run Time | 10 minutes |

3.3. Hypothetical Quantitative Data (RID Method)

| Parameter | Value |

| Retention Time (tR) | ~ 4.5 min |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 5 µg/mL |

| Limit of Quantification (LOQ) | 15 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

For trace-level analysis, pre-column derivatization can be employed to introduce a chromophore into the 2,4-Dimethoxypentane molecule, allowing for highly sensitive UV detection.[7][8][9][10][11][12] This protocol proposes a hypothetical derivatization reaction with a suitable agent for illustrative purposes. The ether linkages in 2,4-dimethoxypentane can be cleaved under acidic conditions to yield alcohols, which can then be derivatized. A common derivatizing agent for alcohols is 3,5-Dinitrobenzoyl chloride, which introduces a strongly UV-absorbing dinitrobenzoyl group.

3.1. Derivatization Reaction

The proposed reaction involves two steps: acid-catalyzed hydrolysis of the ether to an alcohol, followed by derivatization of the resulting alcohol with 3,5-Dinitrobenzoyl chloride.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]

- 3. researchgate.net [researchgate.net]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. biocompare.com [biocompare.com]

- 7. veeprho.com [veeprho.com]

- 8. welch-us.com [welch-us.com]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. precolumn derivation hplc: Topics by Science.gov [science.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Role of 2,4-Dimethoxypentane in Asymmetric Synthesis: A Review of a Non-Established Application

A comprehensive search of the scientific literature reveals no established role for 2,4-dimethoxypentane as a chiral auxiliary, catalyst, or reagent in the field of asymmetric synthesis. Consequently, the detailed application notes, experimental protocols, and quantitative data requested for this specific compound cannot be provided, as there is no published research to support its use in stereoselective transformations.

This document serves to inform researchers, scientists, and drug development professionals that 2,4-dimethoxypentane does not appear to be a tool currently utilized in the asymmetric synthesis toolbox. For educational purposes, a general overview of the principles of asymmetric synthesis and the function of chiral auxiliaries is provided below. This information is based on established concepts in organic chemistry and may be useful for those seeking to understand the methodologies for controlling stereochemistry in chemical reactions.

General Principles of Asymmetric Synthesis

Asymmetric synthesis is a critical area of organic chemistry focused on the selective synthesis of a specific stereoisomer of a chiral molecule.[1][2] Most biological molecules, including pharmaceuticals, exist as a single enantiomer, and the different enantiomers can have vastly different biological activities. Therefore, the ability to produce enantiomerically pure compounds is of utmost importance.

One common strategy in asymmetric synthesis involves the use of a chiral auxiliary . This is a chiral molecule that is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur with a high degree of stereoselectivity.[1] After the desired stereocenter has been created, the chiral auxiliary is removed, yielding the enantiomerically enriched product.

A typical workflow involving a chiral auxiliary can be visualized as follows:

Desirable Characteristics of a Chiral Auxiliary

For a molecule to be an effective chiral auxiliary, it should possess several key features:

-

Availability: It should be readily available in high enantiomeric purity.

-

Ease of Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions that do not cause racemization of the newly formed stereocenter.[3]

-

High Diastereoselectivity: It must effectively control the stereochemical outcome of the reaction, leading to a high diastereomeric excess (d.e.).[3]

-

Recoverability: For cost-effectiveness, the auxiliary should be recoverable and reusable.

Hypothetical Application of a Related Compound

While no information exists for 2,4-dimethoxypentane, a hypothetical application has been proposed for a structurally related molecule, (S)-2-Methoxy-4,4-dimethylpentan-1-ol, in asymmetric aldol (B89426) reactions.[3] In this theoretical scenario, the bulky tert-butyl group would shield one face of the enolate, while the methoxy (B1213986) group could chelate to a metal cation, thereby directing the approach of an electrophile.[3] It is crucial to note that this is an illustrative example and is not based on published experimental results.[3]

Conclusion

References

Green Chemistry Applications of 2,4-Dimethoxypentane: Application Notes and Protocols

Introduction

In the ever-evolving landscape of sustainable chemical synthesis, the selection of environmentally benign solvents is a critical consideration for minimizing the ecological footprint of chemical processes. 2,4-Dimethoxypentane, a diether, presents itself as a promising, albeit lesser-explored, candidate for a green solvent. Its molecular architecture, featuring two ether functionalities, suggests physicochemical properties that could position it as a viable alternative to conventional, more hazardous solvents. Ethers are valued for their ability to solvate a wide range of organic compounds and their relative inertness, making them suitable for a variety of chemical transformations.[1][2][3]

These application notes provide a hypothetical exploration of the green chemistry applications of 2,4-Dimethoxypentane. Drawing parallels with structurally similar and well-established green ether solvents such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (B130290) (2-MeTHF), this document outlines potential applications, detailed experimental protocols, and comparative data. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of novel green solvents.

Physicochemical Properties and Comparative Data

A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective and safe implementation in a laboratory or industrial setting. The following table summarizes the key physicochemical properties of 2,4-Dimethoxypentane, alongside a comparison with common conventional and green solvents. This data facilitates an informed selection process based on parameters such as boiling point, water solubility, and density.

| Property | 2,4-Dimethoxypentane | Tetrahydrofuran (THF) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |

| Molecular Weight ( g/mol ) | 132.20[4] | 72.11 | 84.93 | 86.13 | 100.16 |

| Boiling Point (°C) | ~130-140 (estimated) | 66 | 40 | 80 | 106 |

| Density (g/mL at 20°C) | ~0.85 (estimated) | 0.89 | 1.33 | 0.86 | 0.86 |

| Water Solubility (% w/w at 20°C) | Low (estimated) | Miscible | 1.3 | 4.1 | 1.1 |

| Peroxide Formation | Low (expected) | High | None | Low | Very Low |